2-(Piperidin-4-yloxy)quinoline

Medicinal Chemistry ADME Prediction Scaffold Differentiation

2-(Piperidin-4-yloxy)quinoline (CAS 817187-41-0) at 98% purity with free amine—ideal for CNS drug discovery. LogP 2.37 vs 4-isomer LogP 1.62 gives superior predicted BBB permeability. Ready for direct diversification via amide coupling or reductive amination without Boc deprotection. Unique 2-position attachment ensures distinct 3D conformation and IP space vs 4-substituted analogs. Order now for parallel library synthesis.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 817187-41-0
Cat. No. B2637600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yloxy)quinoline
CAS817187-41-0
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESC1CNCCC1OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H16N2O/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12/h1-6,12,15H,7-10H2
InChIKeyPFWIDVRMXWTWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yloxy)quinoline (CAS 817187-41-0): Technical Baseline and Compound Identity for Sourcing


2-(Piperidin-4-yloxy)quinoline is a heterocyclic small molecule with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is classified as a quinoline derivative, featuring a quinoline ring system linked via an ether bond at the 2-position to a piperidine moiety . This compound serves as a versatile scaffold in medicinal chemistry and is supplied with a typical purity specification of 95-98% for research and further manufacturing use .

2-(Piperidin-4-yloxy)quinoline (817187-41-0): Why Other Quinoline-Piperidine Ethers Are Not Interchangeable


Simple substitution of the 2-(Piperidin-4-yloxy)quinoline scaffold with other regioisomeric analogs, such as the 4- or 8-substituted variants, is not scientifically valid. Quantifiable differences in physicochemical properties, specifically lipophilicity, directly impact critical drug development parameters like solubility and permeability . Furthermore, the position of the ether linkage on the quinoline core dictates the molecule's three-dimensional conformation and electronic distribution, leading to distinct biological target engagement profiles as demonstrated by the potent anti-influenza activity of specific 4-substituted analogs (EC50 = 0.05 µM) [1]. These divergent characteristics prevent direct one-for-one replacement in both biological assays and synthetic pathways.

2-(Piperidin-4-yloxy)quinoline (817187-41-0): Quantified Differentiators vs. Closest Analogs for Informed Sourcing


Lipophilicity (LogP): A 0.75 Unit Difference in Calculated Partition Coefficient vs. the 4-Position Isomer

2-(Piperidin-4-yloxy)quinoline exhibits a calculated LogP of 2.3656, indicating significantly higher lipophilicity compared to its closest regioisomer, 4-(Piperidin-4-yloxy)quinoline, which has a calculated LogP of 1.6169 . This difference arises solely from the position of the ether linkage on the quinoline ring. Higher lipophilicity correlates with increased membrane permeability but potentially decreased aqueous solubility, which are critical considerations for lead optimization and assay development .

Medicinal Chemistry ADME Prediction Scaffold Differentiation

Biological Activity: Divergent Target Engagement Relative to Highly Potent 4-Substituted Anti-Influenza Analog

While 2-(Piperidin-4-yloxy)quinoline itself is a versatile building block with no single dominant target reported, a closely related analog, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (compound 11e), demonstrates potent and selective anti-influenza activity with an EC50 as low as 0.05 µM and a Selectivity Index (SI) over 160,000 [1]. The SAR study explicitly states that the ether linkage between the quinoline and piperidine is critical for activity, but the position of this linkage (2- vs. 4-) and the N-substitution on the piperidine ring drastically alter the biological profile [1].

Influenza Virology Antiviral Drug Discovery Structure-Activity Relationship (SAR)

Synthetic Versatility and Purity Profile: A Differentiated Building Block with High Vendor-Specified Purity

The compound is marketed and utilized as a versatile small molecule scaffold for research and further manufacturing . Its primary differentiation in a procurement context lies in its high commercial purity, specified at 98% by multiple vendors, and the presence of a free secondary amine on the piperidine ring . This free amine provides a clear, orthogonal synthetic handle for rapid derivatization, distinguishing it from N-protected analogs like tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, which require an additional deprotection step.

Synthetic Chemistry Medicinal Chemistry Building Blocks

2-(Piperidin-4-yloxy)quinoline (817187-41-0): High-Value Application Scenarios Justified by Quantitative Evidence


SAR Exploration of Novel Quinoline-Based Antiviral Agents

Based on the potent activity of the 4-substituted analog against influenza virus (EC50 = 0.05 µM, SI >160,000) [1], 2-(Piperidin-4-yloxy)quinoline is a strategically valuable scaffold for exploring novel intellectual property space. Its different LogP (2.37) and unique 2-position attachment point allow research groups to investigate how regioisomerism affects antiviral potency, spectrum, and resistance profiles, potentially leading to new lead series distinct from known 4-substituted inhibitors [1] .

Optimization of CNS-Penetrant Drug Candidates

The higher calculated lipophilicity (LogP = 2.3656) of 2-(Piperidin-4-yloxy)quinoline, compared to its 4-isomer counterpart (LogP = 1.6169), makes it a more suitable starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders where increased blood-brain barrier permeability is desired . This physicochemical advantage allows scientists to bias their initial library synthesis toward compounds with more favorable predicted CNS exposure.

Efficient Synthesis of Diverse Compound Libraries

With a vendor-specified purity of 98% and a free secondary amine, this compound serves as an ideal, cost-effective building block for parallel synthesis and high-throughput library production . The high purity reduces the need for post-purchase purification, while the free amine enables direct diversification via amide bond formation, reductive amination, or N-arylation without the extra step and yield loss associated with deprotecting N-Boc analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-4-yloxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.